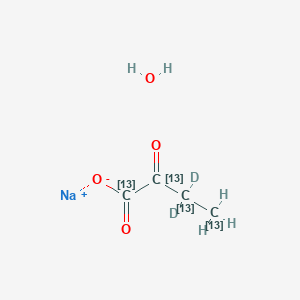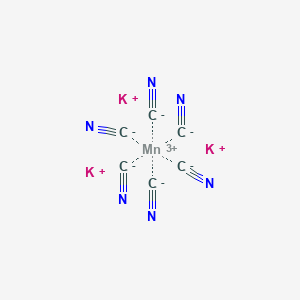
Potassium manganic cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium manganic cyanide is a chemical compound that consists of potassium, manganese, and cyanide ions. It is known for its unique properties and applications in various fields of science and industry. This compound is part of the broader family of cyanide compounds, which are known for their reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium manganic cyanide can be synthesized through the reaction of potassium cyanide with manganese compounds under controlled conditions. One common method involves the reaction of potassium cyanide with manganese dioxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium manganic cyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of cyanide ions, which can act as ligands and participate in complex formation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of cyanide ions with other ligands, such as halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while reduction reactions can produce manganese metal or lower oxidation state manganese compounds.
Wissenschaftliche Forschungsanwendungen
Potassium manganic cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses, including the preparation of complex cyanide compounds and coordination chemistry studies.
Biology: In biological research, this compound is used to study the effects of cyanide on cellular respiration and enzyme activity.
Medicine: Although cyanide compounds are generally toxic, they are sometimes used in controlled settings to investigate metabolic pathways and develop antidotes for cyanide poisoning.
Industry: In industrial applications, this compound is used in electroplating, metal extraction, and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of potassium manganic cyanide involves the interaction of cyanide ions with metal centers and biological molecules. Cyanide ions can bind to the iron atom in cytochrome c oxidase, inhibiting cellular respiration by blocking the electron transport chain. This leads to a decrease in ATP production and can cause cellular damage or death.
Similar Compounds:
Potassium Cyanide (KCN): A highly toxic compound used in gold mining and organic synthesis.
Sodium Cyanide (NaCN): Similar to potassium cyanide, used in metal extraction and electroplating.
Potassium Ferricyanide (K3[Fe(CN)6]): Used in photography, electroplating, and as an oxidizing agent.
Uniqueness: this compound is unique due to its specific combination of potassium, manganese, and cyanide ions, which gives it distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C6K3MnN6 |
|---|---|
Molekulargewicht |
328.34 g/mol |
IUPAC-Name |
tripotassium;manganese(3+);hexacyanide |
InChI |
InChI=1S/6CN.3K.Mn/c6*1-2;;;;/q6*-1;3*+1;+3 |
InChI-Schlüssel |
VNSLWJXYEIFXDX-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


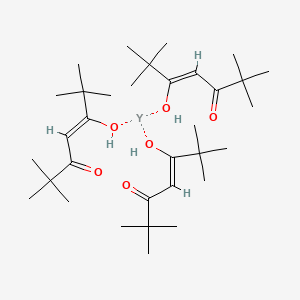
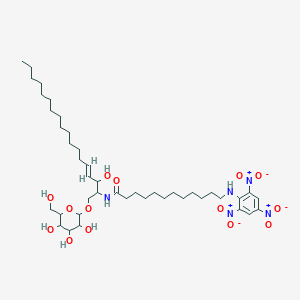

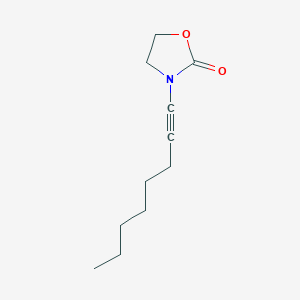

![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)

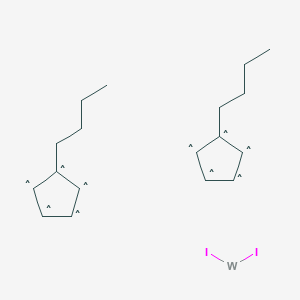
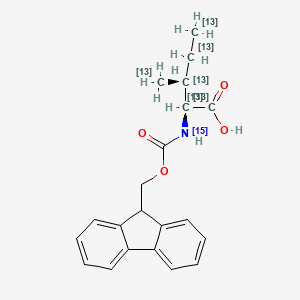


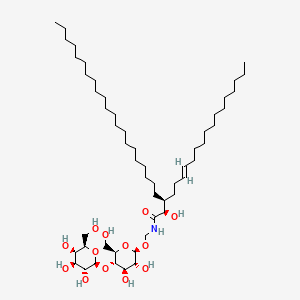
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
